2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

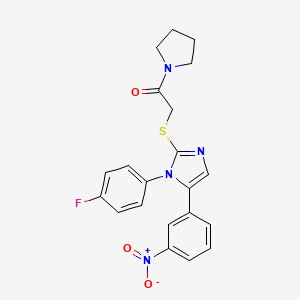

This compound features a 1H-imidazole core substituted with a 4-fluorophenyl group at position 1 and a 3-nitrophenyl group at position 4. A thioether linkage connects the imidazole to a pyrrolidinyl ethanone moiety. The pyrrolidine ring may enhance solubility due to its basic nitrogen, while the thioether group could contribute to metabolic stability .

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S/c22-16-6-8-17(9-7-16)25-19(15-4-3-5-18(12-15)26(28)29)13-23-21(25)30-14-20(27)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRGOKFNWNFMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 4-fluoroaniline and 3-nitrobenzaldehyde.

Imidazole Formation: The initial step involves the condensation of 4-fluoroaniline and 3-nitrobenzaldehyde to form the imidazole core under acidic conditions.

Thioether Formation: The imidazole is then treated with a sulfur source, such as thiourea, to introduce the thioether linkage.

Pyrrolidinyl Ethanone Introduction: Finally, the compound undergoes nucleophilic substitution with 1-pyrrolidinyl ethanone under basic conditions.

Industrial Production Methods

Industrial production of this compound often employs batch or continuous flow synthesis. High purity solvents and reagents are crucial, and reaction conditions are optimized for yield and purity. Advanced chromatographic techniques are used for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted under nucleophilic aromatic substitution (SNAr) conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.

Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under elevated temperatures and the presence of bases like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone finds applications in:

Chemistry: As a ligand in coordination chemistry.

Biology: Potential as an enzyme inhibitor due to its imidazole moiety.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial activities.

Industry: Used in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

Enzyme Inhibition: The compound can bind to the active sites of certain enzymes, inhibiting their activity.

Signal Transduction: It may interfere with specific signaling pathways by modulating the activity of receptors or other proteins involved in cell communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Key Observations :

- Imidazole vs.

- Substituent Effects : The 3-nitrophenyl group in the target compound is a stronger electron-withdrawing group than the benzyl group in , which may reduce metabolic oxidation but increase reactivity in electrophilic environments .

- Pyrrolidine vs. Pyridine : The pyrrolidine in the target compound offers conformational flexibility and basicity, contrasting with the rigid pyridine in .

Pharmacological and Physicochemical Properties

Notes:

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Core Structure : Imidazole ring substituted with a 4-fluorophenyl and a 3-nitrophenyl group.

- Functional Groups : Thioether linkage and a pyrrolidine moiety attached to an ethanone group.

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. The presence of nitro groups in the structure enhances this activity, making compounds like the one discussed effective against various bacterial strains. For instance, studies have shown that similar imidazole derivatives possess activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and E. coli .

Table 1: Antimicrobial Activity of Related Imidazole Derivatives

Anticancer Activity

The imidazole scaffold has been recognized for its anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of imidazole have been shown to inhibit tumor growth in vitro and in vivo models .

Case Study:

A study involving a series of imidazole derivatives revealed that those with electron-withdrawing groups (like nitro) exhibited enhanced cytotoxicity against breast cancer cell lines, suggesting that the compound may also possess similar properties .

The biological activity of the compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The thioether group may interact with active sites of enzymes critical for microbial survival or cancer cell proliferation.

- DNA Interaction : Nitro groups can form reactive species that bind to DNA, leading to strand breaks and cell death.

- Signal Transduction Pathways : The compound may interfere with pathways involved in cell growth and survival, particularly in cancer cells.

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicate strong interactions with key proteins involved in cancer progression and microbial resistance .

Table 2: In Silico Binding Affinities

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves nucleophilic substitution reactions. For example, the imidazole core is functionalized via thioether linkage formation between 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol and a pyrrolidinyl ethanone derivative. Potassium carbonate in ethanol is often used to facilitate the reaction, followed by recrystallization for purification . Similar imidazole derivatives are synthesized using multi-step protocols involving cyclocondensation and functional group transformations .

Q. How is the compound characterized structurally?

Structural confirmation relies on X-ray crystallography (monoclinic crystal system, space group P21/c) to determine bond lengths, angles, and torsion angles . Complementary techniques include NMR (1H/13C for substituent analysis) and mass spectrometry (HRMS for molecular weight validation). For example, crystal data for analogous compounds show β angles of ~91.5°, with Z-values of 4 .

Q. What solvents are suitable for handling this compound in vitro?

The compound’s solubility profile depends on its polar nitro and fluorophenyl groups. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions due to its high solubility for aromatic heterocycles. Ethanol or methanol may be employed for recrystallization, as seen in related imidazole-thioether syntheses .

Advanced Research Questions

Q. How can synthetic protocols be optimized for higher yields and purity?

- Catalyst screening : Use palladium or copper catalysts to enhance coupling reactions for imidazole core formation.

- Reaction conditions : Elevated temperatures (80–100°C) in anhydrous solvents (e.g., acetonitrile) improve thioether bond formation .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC resolves byproducts like unreacted nitro-phenyl intermediates .

Q. How should researchers address contradictions in reported bioactivity data?

- Orthogonal assays : Validate enzyme inhibition (e.g., COX-1/2) using fluorometric and colorimetric assays to rule out assay-specific artifacts .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across different protein conformations .

- Dose-response studies : Test activity across a wide concentration range (nM–μM) to identify off-target effects .

Q. What strategies improve solubility for in vitro pharmacological studies?

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.

- Surfactants : Polysorbate-80 or cyclodextrins enhance aqueous dispersion of hydrophobic aryl groups .

- Salt formation : Explore hydrochloride or sodium salts of the pyrrolidinyl moiety to increase polarity .

Q. What mechanistic insights exist for its biological activity?

The 3-nitrophenyl group may act as an electron-withdrawing moiety, enhancing interactions with enzymatic active sites (e.g., COX-2). Thioether linkages contribute to metabolic stability, while the pyrrolidinyl group improves membrane permeability. Comparative studies with analogs lacking the nitro group show reduced activity, suggesting its critical role .

Q. How can synthesis-derived impurities be identified and mitigated?

- Analytical monitoring : Use TLC (silica gel, UV detection) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress.

- Byproduct analysis : MS/MS fragmentation identifies common impurities like de-nitro derivatives or incomplete thioether linkages .

- Process optimization : Reduce reaction time to minimize hydrolysis of the nitro group .

Q. What advanced techniques characterize its solid-state properties?

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorph stability.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, critical for formulation stability.

- Powder XRD : Compare experimental patterns with single-crystal data to detect amorphous content .

Q. How are electrochemical properties analyzed for nitro-group-containing derivatives?

- Cyclic voltammetry : Measure reduction potentials of the nitro group in aprotic solvents (e.g., acetonitrile) using a glassy carbon electrode.

- Spectroelectrochemistry : Correlate redox events with UV-Vis spectral changes to elucidate electron-transfer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.